

# Technical Support Center: Hydrogenation of Adipic Acid to 1,6-Hexanediol

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## Compound of Interest

Compound Name: 1,6-Hexanediol

Cat. No.: B3422899

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of adipic acid to **1,6-hexanediol**.

## Troubleshooting Guides

### Issue 1: Low or No Conversion of Adipic Acid

You are running the hydrogenation reaction, but analysis of the reaction mixture shows a low or zero conversion of the starting material, adipic acid.

Possible Causes and Solutions:

- Inactive Catalyst: The catalyst may be deactivated due to improper storage, handling, or poisoning.
  - Solution:
    - Ensure the catalyst was stored under an inert atmosphere and handled with care to avoid prolonged exposure to air.
    - Perform a catalyst pre-treatment (e.g., in-situ reduction under hydrogen flow) as specified in the literature for your chosen catalyst. For instance, a pre-treatment at 200°C under 6 bar of static hydrogen for 3 hours has been reported for some catalysts.

[1]

- Consider catalyst poisoning by impurities in the solvent or adipic acid. Purify the starting materials if necessary.
- Insufficient Temperature or Pressure: The reaction conditions may not be optimal for activating the catalyst and promoting the reaction.
  - Solution:
    - Gradually increase the reaction temperature and hydrogen pressure within the safe limits of your reactor system. Typical industrial processes operate at temperatures between 170-240°C and pressures of 15.0-30.0 MPa.[2][3] For lab-scale synthesis with specific catalysts like atomically dispersed Ni/SiO<sub>2</sub>, conditions of 220°C and 50 bar H<sub>2</sub> have been shown to be effective.[4]
- Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen gas, the liquid phase (adipic acid solution), and the solid catalyst.
  - Solution:
    - Increase the stirring rate to ensure the catalyst particles are well suspended and to enhance gas-liquid mass transfer. A stirring rate of 500 rpm is often used in batch reactors.[4]
- Reaction Lag Time: At lower temperatures, a lag time can be observed due to the strong absorption of organic species on the catalyst's active sites, leading to gradual deactivation.[1]
  - Solution:
    - Increasing the reaction temperature can help overcome this initial lag phase and achieve complete conversion more rapidly.[1]

## Issue 2: Low Selectivity to 1,6-Hexanediol (High Byproduct Formation)

The conversion of adipic acid is satisfactory, but the yield of **1,6-hexanediol** is low due to the formation of significant amounts of byproducts such as other alcohols, ethers, and esters.[3]

#### Possible Causes and Solutions:

- **Over-hydrogenation or Side Reactions:** The catalyst or reaction conditions may favor side reactions or the further hydrogenation of the desired product.
  - **Solution:**
    - Optimize the reaction time. Shorter reaction times may reduce the formation of over-hydrogenated products.
    - Adjust the catalyst composition. For instance, bimetallic catalysts like Ir-Re can influence selectivity.<sup>[5]</sup> The choice of support material (e.g., carbon, alumina, silica) also plays a crucial role.<sup>[5]</sup>
    - Modify the reaction temperature and pressure. Higher pressures can sometimes suppress the over-hydrogenolysis of intermediates and products.<sup>[6]</sup>
- **Acidic Conditions Promoting Esterification:** The acidic nature of adipic acid can catalyze the esterification reaction between the product **1,6-hexanediol** and the starting material, forming undesired esters.
  - **Solution:**
    - While the direct hydrogenation of adipic acid is the goal, some industrial processes first esterify the adipic acid to dimethyl adipate and then perform the hydrogenation.<sup>[7][8]</sup> This avoids having the carboxylic acid present during hydrogenation.
    - For direct hydrogenation, careful selection of a catalyst that is not strongly acidic can help minimize ester formation.

### Issue 3: Catalyst Deactivation and Poor Reusability

The catalyst performs well in the first run but shows a significant drop in activity in subsequent recycling experiments.

#### Possible Causes and Solutions:

- **Leaching of Active Metals:** The active metal components of the catalyst may leach into the reaction medium under the reaction conditions.
  - **Solution:**
    - Choose a catalyst with strong metal-support interactions to minimize leaching.
    - After the reaction, filter the catalyst, wash it thoroughly with a suitable solvent, and dry it under vacuum before reuse.
- **Sintering of Metal Nanoparticles:** High reaction temperatures can cause the fine metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.
  - **Solution:**
    - Operate at the lowest effective temperature to minimize sintering.
    - Select a catalyst support that helps to stabilize the metal nanoparticles.
- **Fouling of Catalyst Surface:** Adsorption of byproducts or impurities on the catalyst surface can block active sites.
  - **Solution:**
    - Implement a regeneration step between cycles, which could involve washing with a specific solvent or a controlled oxidation/reduction treatment to remove adsorbed species.

## Frequently Asked Questions (FAQs)

**Q1:** What are the typical catalysts used for the hydrogenation of adipic acid to **1,6-hexanediol**?

**A1:** A range of catalysts have been investigated and are used for this transformation.

Industrially, catalysts comprising cobalt, copper, or manganese are common.<sup>[2][3]</sup> For more recent and lab-scale developments, researchers have explored:

- **Atomically dispersed Ni on silica (Ni-ad):** This has shown high yields of approximately 94%.<sup>[4]</sup>

- Bimetallic catalysts:
  - RuSn/Al<sub>2</sub>O<sub>3</sub>: A benchmark catalyst often used for comparison.[4]
  - Ir-Re supported on carbon or alumina: These have demonstrated good activity and selectivity.[5]
  - RuCoP alloys: These have shown selectivity up to 80%.[7]
- Platinum-group metal catalysts: Catalysts containing Ruthenium, Platinum, or Palladium on inert supports have also been employed, particularly for the hydrogenation of adipic acid esters.[2]

Q2: What are the key reaction parameters that need to be optimized?

A2: The key parameters to optimize for the hydrogenation of adipic acid are:

- Temperature: Typically in the range of 170-240°C.[2][3]
- Hydrogen Pressure: Generally high, from 15.0 to 30.0 MPa (approximately 150 to 300 bar) in industrial settings.[2][3] Lab-scale reactions may use pressures around 50-70 bar.[4][7]
- Catalyst Loading: The amount of catalyst relative to the substrate is a critical factor.
- Solvent: A suitable solvent that can dissolve adipic acid and is stable under the reaction conditions is necessary. 1,4-dioxane has been used in some studies.[4]
- Stirring Speed: Adequate agitation is crucial for good mass transfer.

Q3: What are the main byproducts I should expect?

A3: The crude reaction product typically contains a mixture of substances besides **1,6-hexanediol**. These can include other alcohols, ethers, other diols, and esters.[2][3] The formation of these byproducts is a key challenge affecting the selectivity and yield of the desired product.

Q4: Is it better to hydrogenate adipic acid directly or its ester?

A4: Both direct hydrogenation of adipic acid and a two-step process involving esterification followed by hydrogenation are viable routes.

- **Direct Hydrogenation:** This is a more direct and potentially more atom-economical process. However, it can be challenging due to the presence of the carboxylic acid group, which can lead to side reactions like esterification with the product diol and can also affect catalyst stability.
- **Two-Step Process (via Dimethyl Adipate):** This involves first esterifying adipic acid with an alcohol (like methanol) to form a diester (e.g., dimethyl adipate), which is then hydrogenated. [7][8] This process can be advantageous as the ester is less corrosive and may be easier to hydrogenate with high selectivity. However, it adds an extra step to the overall process.[7]

## Data Presentation

Table 1: Comparison of Catalytic Systems for Adipic Acid Hydrogenation

Catalyst	Support	Temperature (°C)	Pressure (bar)	Reaction Time (h)	Adipic Acid Conversion (%)	1,6-Hexane diol Yield (%)	Reference
Atomically dispersed Ni	SiO <sub>2</sub>	220	50	12	Complete	~94	[4]
RuSn	Al <sub>2</sub> O <sub>3</sub>	220	50	12	-	~56	[4]
Ir-Re	Carbon/Alumina	180	100	16	Complete	59 (selectivity)	[5]
RuCoP	Carbon	220	65	-	-	64	[7]

## Experimental Protocols

## General Protocol for Batch Hydrogenation of Adipic Acid

This protocol is a generalized procedure based on common practices reported in the literature.

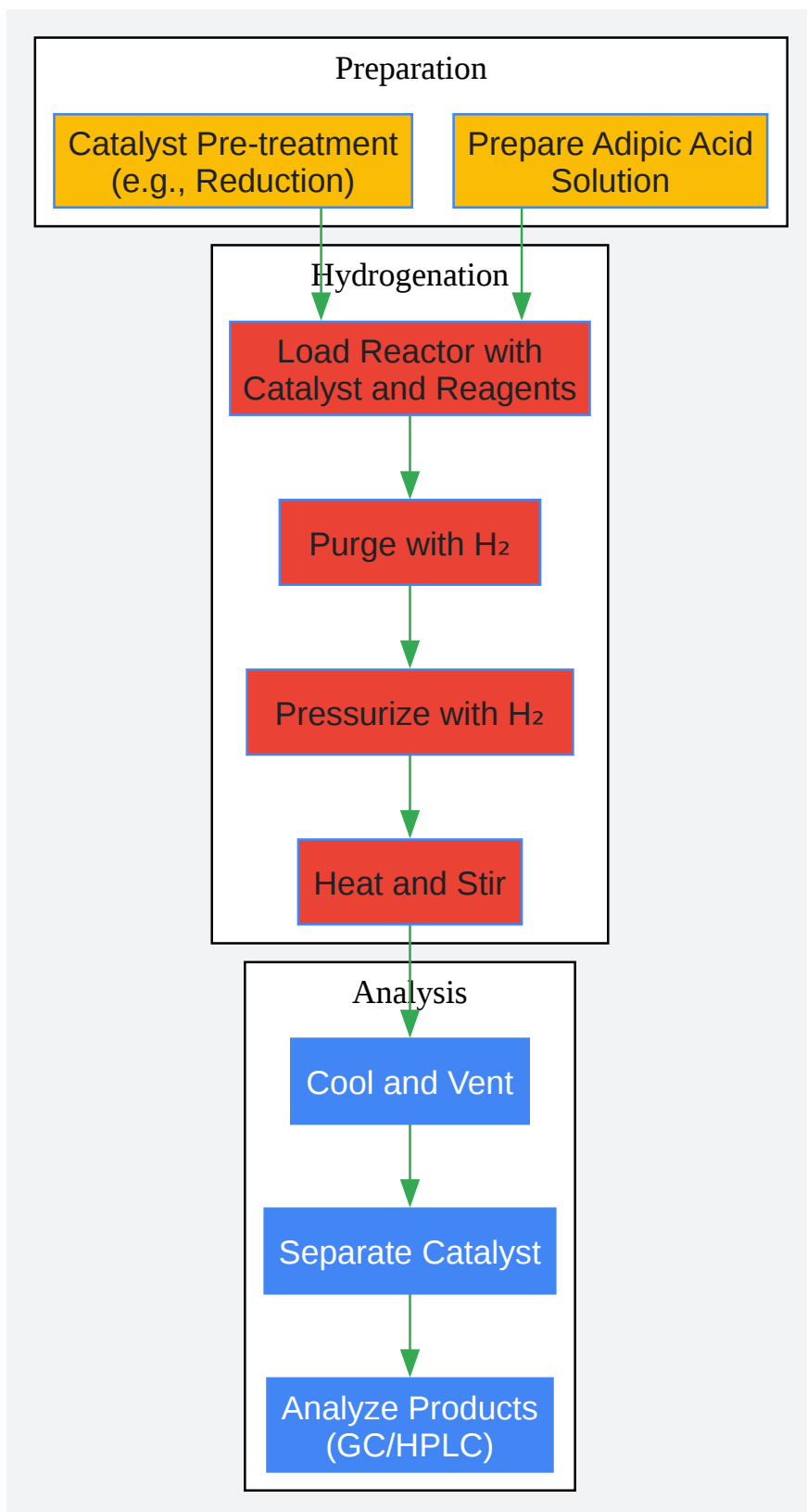
[4] Specific parameters should be optimized for your particular catalyst and experimental setup.

- Catalyst Pre-treatment (if required):
  - Place the catalyst in the reactor vessel.
  - Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
  - Introduce hydrogen gas to the desired pre-treatment pressure.
  - Heat the reactor to the specified pre-treatment temperature and hold for the required duration (e.g., 200°C for 3 hours).[1]
  - Cool the reactor to the reaction temperature.
- Reaction Setup:
  - In a separate flask, dissolve a known amount of adipic acid in a suitable solvent (e.g., 1,4-dioxane).
  - Carefully add the adipic acid solution and the catalyst to the high-pressure reactor. A typical loading might be 0.1 g of adipic acid and 0.1 g of catalyst in 60 mL of solvent.[4]
  - Seal the reactor and ensure there are no leaks.
- Hydrogenation Reaction:
  - Purge the reactor multiple times with low-pressure hydrogen to remove any residual air.
  - Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 50 bar).[4]
  - Begin stirring at a high rate (e.g., 500 rpm) to ensure good mixing.[4]
  - Heat the reactor to the target reaction temperature (e.g., 220°C) and maintain it for the desired reaction time (e.g., 12 hours).[4]

- Reaction Quench and Product Analysis:
  - After the reaction time is complete, cool the reactor to room temperature.
  - Carefully vent the excess hydrogen gas.
  - Purge the reactor with an inert gas.
  - Open the reactor and collect the reaction mixture.
  - Separate the catalyst from the liquid mixture by filtration or centrifugation.
  - Analyze the liquid product mixture using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of adipic acid and the yield of **1,6-hexanediol**.

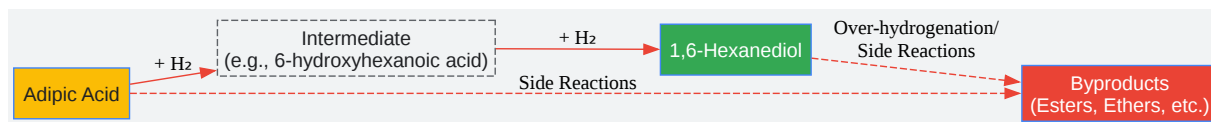
## Visualizations





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Caption: Workflow for a typical batch hydrogenation experiment.



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Caption: Simplified reaction network for adipic acid hydrogenation.

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